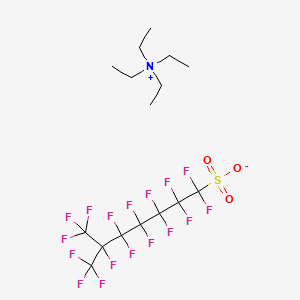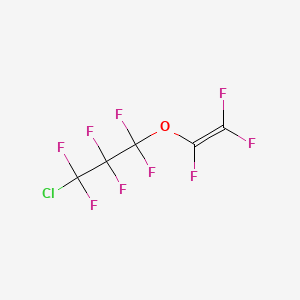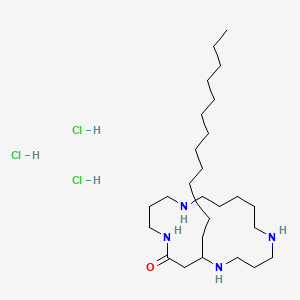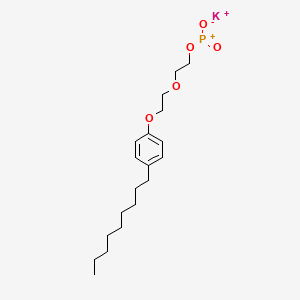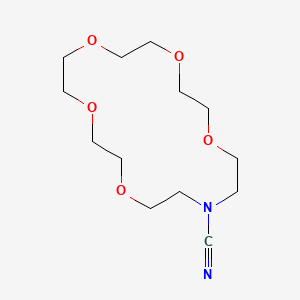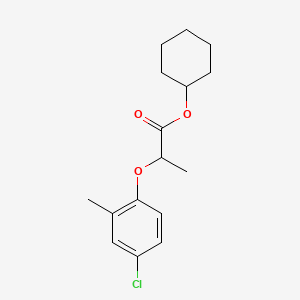
Cyclohexyl 2-(4-chloro-2-methylphenoxy)propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexyl 2-(4-chloro-2-methylphenoxy)propionate is an organic compound with the molecular formula C16H21ClO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl group, a chlorinated methylphenoxy moiety, and a propionate ester linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 2-(4-chloro-2-methylphenoxy)propionate typically involves the following steps:
Etherification: The sulfonyl ester compound is then etherified with 4-chloro-o-cresol to produce an aromatic ether ester compound.
Ester Exchange: Finally, the aromatic ether ester compound undergoes ester exchange with cyclohexanol to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. The reaction conditions are carefully controlled to ensure high optical content and low optical loss of raw materials .
化学反应分析
Types of Reactions
Cyclohexyl 2-(4-chloro-2-methylphenoxy)propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
Cyclohexyl 2-(4-chloro-2-methylphenoxy)propionate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is utilized in the production of agrochemicals and other industrial products.
作用机制
The mechanism of action of cyclohexyl 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a herbicide by disrupting plant growth regulators, leading to inhibited growth and development of weeds . The exact molecular targets and pathways are still under investigation.
相似化合物的比较
Cyclohexyl 2-(4-chloro-2-methylphenoxy)propionate can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar phenoxy structure.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with comparable chemical properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its herbicidal activity but with a different chlorination pattern.
These compounds share structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.
属性
CAS 编号 |
94159-22-5 |
|---|---|
分子式 |
C16H21ClO3 |
分子量 |
296.79 g/mol |
IUPAC 名称 |
cyclohexyl 2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C16H21ClO3/c1-11-10-13(17)8-9-15(11)19-12(2)16(18)20-14-6-4-3-5-7-14/h8-10,12,14H,3-7H2,1-2H3 |
InChI 键 |
HPBVHSNFPAZXRA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


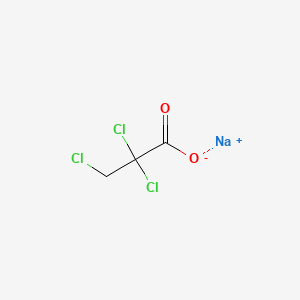
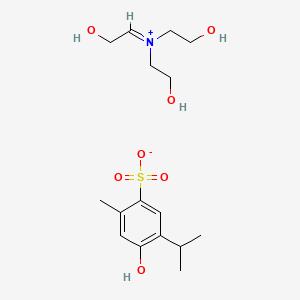

![2,2'-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol]](/img/structure/B15179592.png)

